2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide
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Overview
Description
2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a bromobenzoyl group, a tolyl group, and a hydrazinecarbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide typically involves the reaction of 3-bromobenzoyl chloride with N-(o-tolyl)hydrazinecarbothioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide: Similar structure with a chlorine atom instead of bromine.
2-(3-fluorobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide: Similar structure with a fluorine atom instead of bromine.
2-(3-methylbenzoyl)-N-(o-tolyl)hydrazinecarbothioamide: Similar structure with a methyl group instead of bromine.
Uniqueness
2-(3-bromobenzoyl)-N-(o-tolyl)hydrazinecarbothioamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can affect the compound’s physical and chemical properties, making it distinct from its chlorine, fluorine, or methyl analogs.
Properties
IUPAC Name |
1-[(3-bromobenzoyl)amino]-3-(2-methylphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3OS/c1-10-5-2-3-8-13(10)17-15(21)19-18-14(20)11-6-4-7-12(16)9-11/h2-9H,1H3,(H,18,20)(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVLLZFQSHHOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NNC(=O)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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